ASP9521 is a novel, selective, and orally bioavailable small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3) [, ]. It plays a crucial role in scientific research, particularly in the study of hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) [, , , ].
ASP-9521 was developed as part of ongoing research into inhibitors of AKR1C3, which is also known as 17β-hydroxysteroid dehydrogenase type 5. This enzyme catalyzes the conversion of adrenal androgens into more potent androgens, such as testosterone, thereby contributing to the progression of prostate cancer. The compound has been characterized through various preclinical studies that assess its pharmacological properties, including its selectivity and efficacy against AKR1C3 .
The synthesis of ASP-9521 involves several key steps to construct its indole-based structure. While specific synthetic routes are not detailed in the search results, compounds in this class typically undergo multi-step organic synthesis processes that may include:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity but are not explicitly detailed in the available literature.
ASP-9521's molecular structure features an indole ring system with substituents that facilitate binding to the active site of AKR1C3. The compound's structural characteristics can be analyzed using:
Key structural data include bond lengths and angles that define its geometry, which are crucial for understanding its reactivity and interaction with biological targets .
ASP-9521 primarily engages in reversible binding interactions with AKR1C3, inhibiting its enzymatic activity. The key chemical reactions involving ASP-9521 include:
The specifics of these reactions can be elucidated through kinetic studies that measure the rate of inhibition at various concentrations .
The mechanism by which ASP-9521 inhibits AKR1C3 involves:
These interactions are critical for understanding how effectively ASP-9521 can block androgen synthesis in pathological conditions like prostate cancer.
ASP-9521 exhibits several notable physical and chemical properties:
Characterization of these properties typically involves standard assays that evaluate solubility, stability under different pH conditions, and degradation pathways.
ASP-9521 holds promise for several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2